![molecular formula C11H4Cl2F3IN4 B045687 5-Amino-3-ciano-4-yodo-1-[2,6-dicloro-4-(trifluorometil)fenil]pirazola CAS No. 188539-59-5](/img/structure/B45687.png)

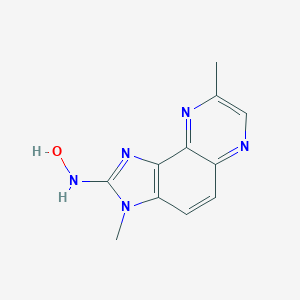

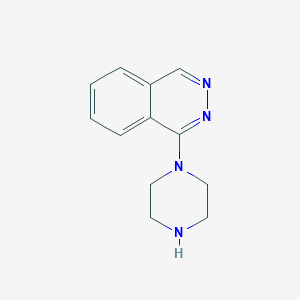

5-Amino-3-ciano-4-yodo-1-[2,6-dicloro-4-(trifluorometil)fenil]pirazola

Descripción general

Descripción

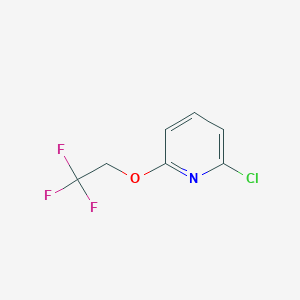

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is a complex organic compound with significant applications in various fields, particularly in the synthesis of insecticides. This compound is known for its role as an intermediate in the production of Fipronil, a broad-spectrum insecticide that disrupts the central nervous system of insects .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is primarily used as an intermediate in the synthesis of more complex molecules, such as insecticides like Fipronil . Its unique structure allows for various modifications, making it a versatile building block.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, the compound’s primary application is in the production of insecticides. Its derivatives are also explored for use in agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, also known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile, is the GABA receptor in the central nervous system of insects . The GABA receptor plays a crucial role in inhibitory neurotransmission.

Mode of Action

This compound actively disrupts the functioning of the central nervous system in insects by blocking the passage of chloride ions through the GABA receptors . This blockage leads to an overexcitation of the nervous system, causing the death of the insect.

Biochemical Pathways

The affected biochemical pathway is the GABAergic pathway . By blocking the GABA receptors, the compound disrupts the normal flow of chloride ions in the nervous system of the insect. This disruption leads to a series of downstream effects, including overexcitation of the nervous system and eventual death of the insect .

Result of Action

The result of the compound’s action is the death of the insect . By blocking the GABA receptors and disrupting the normal functioning of the insect’s nervous system, the compound causes overexcitation and eventual death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents under controlled conditions.

Amination: The amino group is typically introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Fipronil: A direct derivative used as an insecticide.

Other pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-3,5-dimethylpyrazole share structural similarities but differ in their specific functional groups and applications.

Uniqueness

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is unique due to its combination of functional groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of complex molecules like Fipronil. Its iodine and trifluoromethyl groups, in particular, provide distinctive chemical properties that are not commonly found together in other compounds.

Propiedades

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYLFCCPKXYTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)